molecular formula C8H11NO2 B1671268 Enbucrilate CAS No. 6606-65-1

Enbucrilate

Cat. No. B1671268
CAS RN: 6606-65-1
M. Wt: 153.18 g/mol
InChI Key: JJJFUHOGVZWXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enbucrilate, also known as Butyl 2-cyanoacrylate, is a cyanoacrylate compound that has been used as a surgical tissue adhesive . It is used as a cartilage adhesive in augmentation rhinoplasty . It is able to bond with cartilage instantaneously and with good reliability, thus improving the ability to augment the nose during cosmetic and reconstructive rhinoplasty .


Synthesis Analysis

Enbucrilate is prepared from butyl cyanoacetate by polymerization, dehydration, and cracking . The crude monomer obtained by cracking is refined and added with hydroquinone and SO2 as polymerization inhibitors .


Molecular Structure Analysis

The molecular formula of Enbucrilate is C8H11NO2 . It belongs to the class of organic compounds known as cyanoacrylates. These are organonitrogen compounds containing an acrylic acid ester, which carries a nitrile group .


Physical And Chemical Properties Analysis

Enbucrilate is a colorless transparent liquid . Its boiling point is 68°C at 1.8 mmHg, and its density is 0.989 g/cm³ at 20°C . The refractive index is 1.4424 at 20°C and 1.4410 at 25°C .

properties

IUPAC Name

butyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJFUHOGVZWXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25154-80-7, 25154-80-7 (homopolymer), 6606-65-1 (Parent)
Record name Poly(butyl cyanoacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25154-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enbucrilate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-cyano-, butyl ester, polymers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5064417
Record name Butyl cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enbucrilate

CAS RN

6606-65-1, 25154-80-7
Record name Butyl cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6606-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enbucrilate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-cyano-, butyl ester, polymers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enbucrilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenoic acid, 2-cyano-, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enbucrilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENBUCRILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CEP82QNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enbucrilate
Reactant of Route 2
Reactant of Route 2
Enbucrilate
Reactant of Route 3
Enbucrilate
Reactant of Route 4
Reactant of Route 4
Enbucrilate
Reactant of Route 5
Reactant of Route 5
Enbucrilate
Reactant of Route 6
Reactant of Route 6
Enbucrilate

Citations

For This Compound
801
Citations
ME Sachs - Archives of Otolaryngology, 1985 - jamanetwork.com
… The exclusive use of enbucrilate in this study has particular merit. Enbucrilate has been studied extensively since the ear¬ ly 1970s and has been found to have no adverse side effects …
Number of citations: 45 jamanetwork.com
ML Denbow, TG Overton, KR Duncan… - Prenatal …, 1999 - Wiley Online Library
The success rate for injected umbilical vascular occlusion in the published literature exceeds 85 per cent. In this study we assessed the efficacy of two forms of injected sclerosants in …
Number of citations: 57 obgyn.onlinelibrary.wiley.com
SH Caldwell, EE Hespenheide… - Alimentary …, 2007 - Wiley Online Library
Aim We assessed N‐2‐butyl‐cyanoacrylate (enbucrilate) in 92 patients with gastric variceal bleeding under an FDA‐approved investigation. These results extend our prior report of the …
Number of citations: 57 onlinelibrary.wiley.com
ML Bowen, M Selinger - International Journal of Gynecology & …, 2002 - Wiley Online Library
… evaluate the use of enbucrilate tissue adhesive compared with … skin wound repair using either enbucrilate tissue adhesive (n=32… If available, he would perform a repair using enbucrilate …
Number of citations: 42 obgyn.onlinelibrary.wiley.com
MF Lopes, J Pires, A Nogueria Brandao… - Surgical …, 2003 - researchgate.net
We present a difficult case of a recurrent tracheoesophageal fistula following primary surgical repair of esophageal atresia. After four unsuccessful attempts to close the fistula, which …
Number of citations: 31 www.researchgate.net
AK Wakhloo, BB Lieber, S Rudin, MD Fronckowiak… - Neurosurgical …, 1998 - thejns.org
… was not intended as an outcomes study assessing the success of enbucrilate embolizations using transit time calibration of enbucrilate-Ethiodol mixtures. However, such work is in …
Number of citations: 32 thejns.org
KI Gyftopoulos, E Fokaefs, GA Barbalias - Urologia internationalis, 2002 - karger.com
Purpose: To evaluate the use of the tissue adhesive enbucrilate in the treatment of symptomatic nephroptosis. Materials and Methods: We performed adhesive nephropexy in 9 patients …
Number of citations: 15 karger.com
Z Serafin, M Karolkiewicz, P Strześniewski… - … Medical Journal of …, 2007 - europepmc.org
Background Primarily palliative renal embolization is a relatively rare procedure which is indicated in patients with unresectable kidney malignancies and in patients in poor general …
Number of citations: 22 europepmc.org
HY Voon, R Amin, JL Kok, KS Tan - Fetal diagnosis and therapy, 2018 - karger.com
We illustrate a case of giant placental chorioangioma presenting at 20 weeks of gestation. Subsequent monitoring revealed enlargement of the lesion, associated with fetal anemia and …
Number of citations: 7 karger.com
TY Yang, SY Huang, SW Shaw, PJ Cheng… - Taiwanese Journal of …, 2008 - Elsevier
… enbucrilate prenatally is the distance the agent can travel within the vasculature, with the possibility that it may reach the fetus resulting in fetal damage. Enbucrilate … with enbucrilate that …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.